2-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide
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Overview
Description
The compound appears to contain a trifluoromethylphenyl group, a thiazole group, and an isoindole dione group. Trifluoromethylphenyl compounds are known to be important in the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylphenyl compounds is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The trifluoromethylphenyl group contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Trifluoromethylphenyl compounds are characterised by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
ERK1/2 Inhibitors in Cancer Research
- A study by Li et al. (2009) focused on analogs of a compound similar to 2-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione, specifically targeting ERK1/2 inhibition in human leukemia cells. They found that modifications on the phenyl ring significantly improved the compound's ability to inhibit cell proliferation and induce apoptosis (Li et al., 2009).
Chemical Synthesis and Structural Studies
- Badr et al. (1981) described the synthesis of oxazolidines and thiazolidines, which are structurally related to the compound . They explored the transformation of these compounds into oxazoles and thiazoles, providing a foundational understanding of the chemical properties and synthesis pathways of these classes of compounds (Badr et al., 1981).
Antioxidant and Anticancer Activities
- A study by Tumosienė et al. (2020) synthesized novel derivatives of a similar compound and tested their antioxidant and anticancer activities. They found that certain derivatives had significantly higher antioxidant activity than ascorbic acid and displayed cytotoxicity against human cancer cell lines (Tumosienė et al., 2020).
Synthesis of Hexahydro-1H-Isoindole-1,3(2H)-Dione Derivatives
- Tan et al. (2016) developed a synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are structurally related to the compound . This study provides insights into the synthesis process and potential applications of these derivatives (Tan et al., 2016).
Future Directions
The future directions for research on this compound would likely depend on its specific properties and potential applications. Trifluoromethylphenyl compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds , so this could be a potential area of interest.
Mechanism of Action
Target of action
The compound contains a trifluoromethyl group, which is often used in pharmaceuticals and agrochemicals . It also contains a thiazole ring, which is a common motif in bioactive compounds.
Mode of action
The trifluoromethyl group can undergo various reactions, including single electron transfer (SET) reactions . The thiazole ring can interact with biological targets through various non-covalent interactions.
Properties
IUPAC Name |
2-[2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2S.BrH/c21-20(22,23)12-4-3-5-13(10-12)24-19-25-14(11-29-19)8-9-26-17(27)15-6-1-2-7-16(15)18(26)28;/h1-7,10-11H,8-9H2,(H,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJKAECZRBIVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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